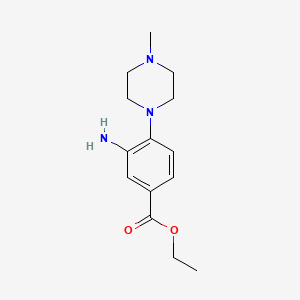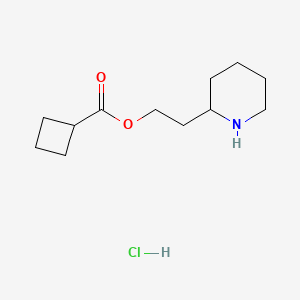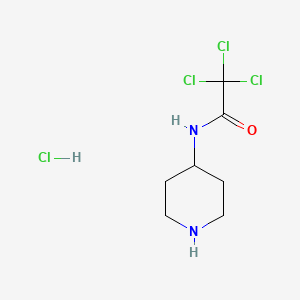![molecular formula C13H20ClNO B1397392 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-76-4](/img/structure/B1397392.png)
3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Versatile Scaffold for Novel Biologically Active Compounds
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is due to its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation." Bioactive molecules with the pyrrolidine ring show target selectivity, and this review highlights their structure-activity relationship (SAR), synthetic strategies, and the impact of stereoisomers on biological profiles of drug candidates, guiding the design of new compounds with varied biological activities (Li Petri et al., 2021).
Regioselectivity in Radical Bromination
Research into the free radical bromination of unsymmetrical dimethylpyridines, including compounds related to 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride, reveals insights into the mechanisms and regioselectivity of bromination. This study found that the nitrogen in the pyridine ring acts inductively, affecting the bromination's regioselectivity, which is crucial for synthesizing specifically substituted pyridines with potential applications in pharmaceuticals and material science (Thapa et al., 2014).
Supramolecular Capsules from Pyrrole Derivatives
Calix[4]pyrroles, related to pyrrolidine structures, have been explored for their ability to form supramolecular capsules through self-assembly. These capsules, derived from the structural and conformational analogy between calix[4]arenes and calix[4]pyrroles, show potential for a wide range of applications, including as containers for small molecules and in the development of new materials with unique properties for chemical sensing, catalysis, and drug delivery (Ballester, 2011).
Environmental and Health Risks of Related Compounds
While directly not related to "this compound," studies on paraquat, a quaternary ammonium herbicide, provide insights into the environmental and health impacts of chemically related compounds. These studies highlight the importance of understanding the toxicology and ecological effects of chemical compounds used in agriculture and their potential implications for human health and environmental safety (Tsai, 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been studied for its potential role in drug development. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Result of Action
Biochemical Analysis
Molecular Mechanism
At the molecular level, 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes can result in the modulation of their catalytic activity, thereby influencing biochemical pathways . These molecular interactions are crucial for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for evaluating its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to organs or tissues. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing metabolic flux and metabolite levels . The compound’s metabolism can affect its bioavailability and efficacy, making it important to study these pathways for drug development purposes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-4-3-5-13(11(10)2)15-9-12-6-7-14-8-12;/h3-5,12,14H,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPXSRICMPBFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397309.png)

![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
![3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397313.png)
![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)

![Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate](/img/structure/B1397317.png)

![Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1397320.png)




